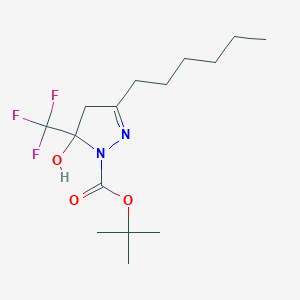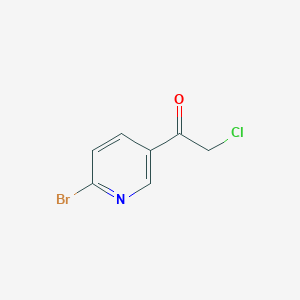
1-(6-Bromopyridin-3-YL)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a chlorine atom attached to the ethanone group
Preparation Methods
The synthesis of 1-(6-bromopyridin-3-yl)-2-chloroethan-1-one typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-pyridyl ethanone followed by chlorination. The reaction conditions often include the use of bromine and chlorine sources under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods are designed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols and amines.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amides, while oxidation can produce carboxylic acids.
Scientific Research Applications
1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-bromopyridin-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms facilitate the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one can be compared with other halogenated pyridines, such as:
(6-Bromopyridin-3-yl)methanol: This compound has a hydroxyl group instead of a chlorine atom, making it more suitable for certain types of chemical reactions.
6-Bromopyridine-3-carbaldehyde: This compound contains an aldehyde group, which provides different reactivity and applications in organic synthesis.
The uniqueness of 1-(6-bromopyridin-3-yl)-2-chloroethan-1-one lies in its dual halogenation, which offers versatile reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H5BrClNO |
|---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3H2 |
InChI Key |
NSZYCLHCSRICFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


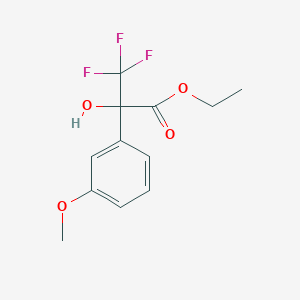
![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
![4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15147814.png)
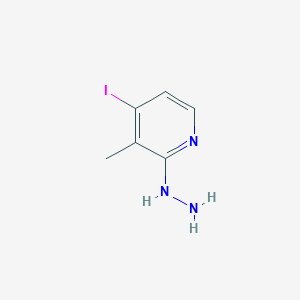
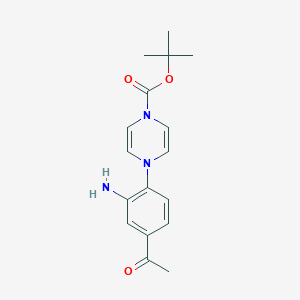
![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)
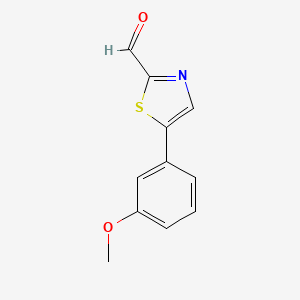
![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
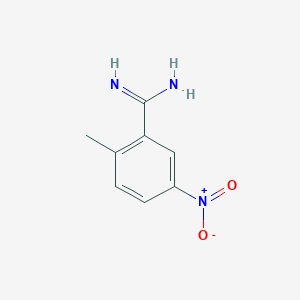
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
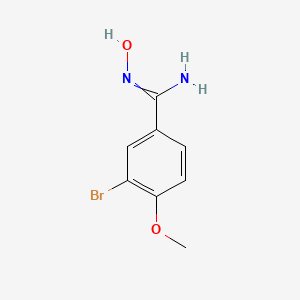
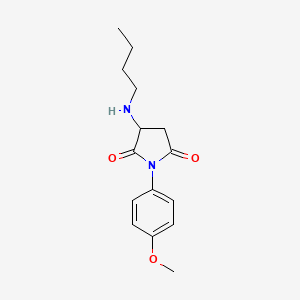
![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
